Cefotaxime-d3 (sodium)

Description

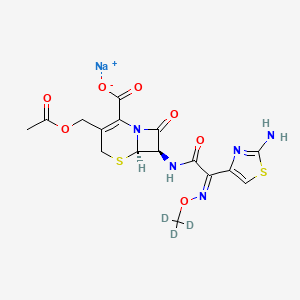

Cefotaxime-d3 (sodium) is a deuterium-labeled isotopologue of cefotaxime sodium, a third-generation cephalosporin antibiotic. This compound is primarily utilized as an internal standard or surrogate in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enhance the accuracy and reproducibility of antibiotic detection in complex matrices like environmental water samples, pharmaceuticals, and biological fluids . The deuterium atoms are strategically incorporated into the molecular structure (typically at three positions) to maintain chemical equivalence to the parent compound while enabling distinct mass spectral differentiation .

Key properties include:

Properties

Molecular Formula |

C16H16N5NaO7S2 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14-;/m1./s1/i2D3; |

InChI Key |

AZZMGZXNTDTSME-WXVNTFFPSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cefotaxime-d3 (sodium) involves the incorporation of deuterium atoms into the cefotaxime molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:

Deuteration: The replacement of hydrogen atoms with deuterium atoms using deuterated reagents.

Purification: The final product is purified using chromatographic techniques to ensure the incorporation of deuterium.

Industrial Production Methods: Industrial production of Cefotaxime-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis using deuterated reagents.

Crystallization: The product is crystallized to achieve high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Step 1: Condensation Reaction

7-Aminocephalosporanic acid (7-ACA) reacts with benzothiazol active ester (MEAM) in dichloromethane or 1,2-dichloroethane. Triethylamine serves as a condensation agent, while pyridine or N-methylmorpholine acts as a phase-transfer catalyst .

Yield : >97% under optimized conditions .

Step 2: Sodium Salt Formation

Cefotaxime acid-d3 reacts with sodium acetate trihydrate in 60% aqueous isopropanol. The product is crystallized using ethanol or isopropanol .

Degradation Pathways

Cefotaxime-d3 undergoes degradation under specific conditions:

Hydrolysis

-

Beta-lactam ring cleavage : Occurs in acidic (pH <3) or alkaline (pH >9) environments, forming inactive metabolites .

-

Deuterium stability : The

bond at the methoxyimino group exhibits slower hydrolysis compared to the

bond in non-deuterated cefotaxime, enhancing stability.

Thermal Decomposition

At temperatures >150°C, decomposition yields

,

, and .

Stability Under Controlled Conditions

Chemical Interactions

-

Beta-lactamase inhibition : Resists hydrolysis by class A/C beta-lactamases due to the

group’s steric and electronic effects . -

Synergistic combinations : Co-administered with tazobactam (6:1 ratio) enhances activity against beta-lactamase-producing pathogens .

Table 1: Synthetic Reaction Conditions

| Parameter | Optimized Value | Source |

|---|---|---|

| Solvent | 1,2-Dichloroethane | |

| Catalysts | Pyridine, triethylamine | |

| Reaction time | 2 hours | |

| Yield (cefotaxime-d3) | 97.4% |

Table 2: Degradation Products

Scientific Research Applications

Cefotaxime-d3 (sodium) has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cefotaxime.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.

Drug Interaction Studies: Used to investigate interactions with other drugs.

Microbiological Research: Employed in studies involving bacterial resistance and susceptibility.

Analytical Chemistry: Used as an internal standard in mass spectrometry for quantification of cefotaxime.

Mechanism of Action

Cefotaxime-d3 (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death. The deuterated form, Cefotaxime-d3, retains the same mechanism of action as the non-deuterated form.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Cefotaxime-d3 (sodium) belongs to the cephalosporin class of β-lactam antibiotics. Its closest analogues include:

Analytical Performance

- Cefotaxime-d3 (sodium) demonstrates superior recovery rates (>85%) in solid-phase extraction (SPE) protocols for water samples compared to non-deuterated cefotaxime, which may degrade under acidic conditions .

- Cefoperazone-d5 and other deuterated cephalosporins exhibit similar stability but are less commonly used in environmental studies due to lower prevalence in clinical waste streams .

Pharmacokinetic and Stability Data

- Cefotaxime-d3 (sodium) has identical pharmacokinetic behavior to non-deuterated cefotaxime sodium, making it ideal for tracing drug metabolism without altering biological activity .

- In contrast, Cefotetan-d3 (a cephamycin antibiotic) shows reduced β-lactamase stability compared to cefotaxime-d3, limiting its utility in resistance studies .

Environmental Monitoring

Cefotaxime-d3 (sodium) was pivotal in a 2019 study detecting antibiotics in Hanoi’s West Lake and Yen So Lake. It achieved a limit of quantification (LOQ) of 0.1 ng/L using LC-MS/MS, outperforming non-deuterated standards prone to matrix interference .

Clinical Analytics

In critical care units, cefotaxime-d3 (sodium) enabled simultaneous quantification of 15 antibiotics in patient sera with <5% inter-day variability, demonstrating its robustness against co-administered drugs like aminoglycosides .

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying Cefotaxime-d3 sodium in biological matrices, and how can their precision be optimized?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is commonly used. Mobile phases often combine phosphate buffers (pH 6.0–7.0) and organic modifiers (e.g., acetonitrile). For plasma samples, protein precipitation with methanol or acetonitrile is advised to minimize matrix interference. System suitability tests, including resolution, tailing factor, and repeatability (RSD <2%), should be conducted prior to analysis . Adjusting column temperature (25–40°C) and flow rate (1.0–1.5 mL/min) can enhance peak symmetry and retention time consistency.

Q. What quality control protocols ensure the purity of Cefotaxime-d3 sodium in experimental formulations?

- Methodological Answer : Follow pharmacopeial standards for cephalosporins:

- Related substances : Use gradient HPLC to detect impurities (e.g., desacetylcefotaxime). Limit individual impurities to ≤1.0% and total impurities ≤3.0% .

- Heavy metals : Perform atomic absorption spectroscopy (AAS) with a limit of ≤20 ppm .

- Water content : Karl Fischer titration to ensure ≤2.0% moisture, critical for stability in lyophilized forms .

Q. How should researchers prepare and store aqueous solutions of Cefotaxime-d3 sodium to minimize hydrolysis?

- Methodological Answer : Prepare solutions in deionized water (pH 6.0–7.0 adjusted with NaOH/HCl) and use immediately. For short-term storage (≤24 hr), keep at 4°C; for long-term, freeze at -20°C in amber vials to avoid photodegradation. Buffers like phosphate (pH 7.4) accelerate degradation, while acetate buffers (pH 4.0) may stabilize the compound .

Advanced Research Questions

Q. How can conflicting stability data under varying pH conditions be resolved when designing degradation studies?

- Methodological Answer : Degradation kinetics are pH-dependent:

- Acidic conditions (pH <3) : Dominated by lactone formation via deacetylation. Use Arrhenius plots (e.g., 25–60°C) to extrapolate shelf life .

- Alkaline conditions (pH >8) : Beta-lactam ring hydrolysis prevails. Avoid carbonate/borate buffers, which catalyze degradation. Instead, use non-reactive buffers like Tris-HCl .

- Contradiction Management : Replicate studies using the same buffer systems and validate via mass spectrometry to confirm degradation pathways .

Q. What experimental strategies mitigate isotopic effects of deuterium in pharmacokinetic (PK) studies of Cefotaxime-d3 sodium?

- Methodological Answer : Deuterium can alter metabolic stability (e.g., via kinetic isotope effects):

- In vitro assays : Compare metabolic clearance of Cefotaxime-d3 and non-deuterated analogs in hepatocyte incubations. Monitor deuteration loss using LC-MS/MS .

- In vivo PK : Use crossover studies in animal models to assess AUC and half-life differences. Adjust dosing regimens if deuterium enhances metabolic resistance .

Q. How can researchers validate the absence of matrix effects when analyzing Cefotaxime-d3 sodium in complex biological samples?

- Methodological Answer : Perform post-column infusion studies to detect ion suppression/enhancement in LC-MS/MS. Use stable isotope-labeled internal standards (e.g., ¹³C-cefotaxime) to correct for recovery variations. Validate spike-and-recovery tests at low, mid, and high concentrations (e.g., 80–120% recovery acceptable) .

Data Interpretation & Contradiction Analysis

Q. How should researchers address discrepancies between in vitro stability data and in vivo PK profiles?

- Methodological Answer : In vitro models may fail to account for protein binding or tissue distribution. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro degradation rates with in vivo absorption parameters. Validate with microdialysis in target tissues .

Q. What statistical approaches are recommended for analyzing dose-response relationships in antimicrobial efficacy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.